Plasma Half-Life: Src-3-IN-2 vs. SI-2 vs. SI-10
In head-to-head pharmacokinetic studies in CD-1 mice, Src-3-IN-2 (SI-12) demonstrates a significantly prolonged plasma half-life relative to both the predecessor compound SI-2 and the sister lead SI-10 [1]. Following intravenous administration (1 mg/kg), Src-3-IN-2 exhibited a terminal half-life (t1/2) of 22.5 hours, compared to 3.25 hours for SI-10 and approximately 1 hour for SI-2 [REFS-1, REFS-2]. Following oral administration (10 mg/kg), the half-life of Src-3-IN-2 was 14.3 hours, versus 9.09 hours for SI-10 [1]. This ~7-fold increase in IV half-life over SI-10 and >20-fold increase over SI-2 indicates a superior potential for sustained in vivo exposure and less frequent dosing requirements [1].
| Evidence Dimension | Plasma half-life (t1/2) |
|---|---|
| Target Compound Data | IV: 22.5 h; PO: 14.3 h |
| Comparator Or Baseline | SI-10: IV 3.25 h, PO 9.09 h; SI-2: ~1 h (IV) |
| Quantified Difference | Vs. SI-10: ~6.9x longer IV half-life, 1.6x longer PO half-life. Vs. SI-2: >22x longer IV half-life. |
| Conditions | CD-1 mice; IV (1 mg/kg) and PO (10 mg/kg); LC-MS/MS quantification. |
Why This Matters
A longer plasma half-life translates to more consistent target coverage in vivo, reducing the required dosing frequency and potentially improving the therapeutic window in long-term animal studies.
- [1] Lu D, Chen J, Qin L, et al. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy. J Med Chem. 2024;67(7):5333-5350. View Source
- [2] Song X, Chen J, Zhao M, et al. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3. Proc Natl Acad Sci U S A. 2016;113(18):4970-4975. View Source
